molecular formula C17H15N3O2S2 B11191388 N-(5-(benzylthio)-1,3,4-thiadiazol-2-yl)-2-methoxybenzamide

N-(5-(benzylthio)-1,3,4-thiadiazol-2-yl)-2-methoxybenzamide

Cat. No.: B11191388
M. Wt: 357.5 g/mol
InChI Key: YQXKBPRKXZKWTN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-[5-(BENZYLSULFANYL)-1,3,4-THIADIAZOL-2-YL]-2-METHOXYBENZAMIDE is a chemical compound that belongs to the class of thiadiazole derivatives Thiadiazoles are heterocyclic compounds containing sulfur and nitrogen atoms in a five-membered ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[5-(BENZYLSULFANYL)-1,3,4-THIADIAZOL-2-YL]-2-METHOXYBENZAMIDE typically involves the reaction of 2-methoxybenzoic acid with thionyl chloride to form the corresponding acid chloride. This intermediate is then reacted with 5-(benzylsulfanyl)-1,3,4-thiadiazole-2-amine under appropriate conditions to yield the desired compound. The reaction conditions often include the use of a base such as triethylamine and a solvent like dichloromethane .

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions, using larger reaction vessels, and ensuring proper purification techniques to obtain the compound in high yield and purity.

Chemical Reactions Analysis

Types of Reactions

N-[5-(BENZYLSULFANYL)-1,3,4-THIADIAZOL-2-YL]-2-METHOXYBENZAMIDE can undergo various chemical reactions, including:

    Oxidation: The benzylsulfanyl group can be oxidized to form sulfoxides or sulfones.

    Reduction: The nitro group, if present, can be reduced to an amine.

    Substitution: The methoxy group can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be used.

    Reduction: Common reducing agents include hydrogen gas with a palladium catalyst or sodium borohydride.

    Substitution: Nucleophiles like amines or thiols can be used in the presence of a base.

Major Products Formed

    Oxidation: Formation of sulfoxides or sulfones.

    Reduction: Formation of amines.

    Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs.

    Industry: Utilized in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of N-[5-(BENZYLSULFANYL)-1,3,4-THIADIAZOL-2-YL]-2-METHOXYBENZAMIDE involves its interaction with specific molecular targets and pathways. The benzylsulfanyl group can interact with various enzymes and proteins, potentially inhibiting their activity. The methoxybenzamide moiety may also contribute to its binding affinity and specificity towards certain biological targets. These interactions can lead to the modulation of cellular processes and pathways, resulting in the observed biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-[5-(BENZYLSULFANYL)-1,3,4-THIADIAZOL-2-YL]-2-METHOXYBENZAMIDE is unique due to the presence of the methoxy group, which can influence its chemical reactivity and biological activity

Properties

Molecular Formula

C17H15N3O2S2

Molecular Weight

357.5 g/mol

IUPAC Name

N-(5-benzylsulfanyl-1,3,4-thiadiazol-2-yl)-2-methoxybenzamide

InChI

InChI=1S/C17H15N3O2S2/c1-22-14-10-6-5-9-13(14)15(21)18-16-19-20-17(24-16)23-11-12-7-3-2-4-8-12/h2-10H,11H2,1H3,(H,18,19,21)

InChI Key

YQXKBPRKXZKWTN-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=CC=C1C(=O)NC2=NN=C(S2)SCC3=CC=CC=C3

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.